![molecular formula C20H14ClN3OS B2686386 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-80-0](/img/structure/B2686386.png)
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound used in scientific research. It’s a type of N-heterocyclic compound that has shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Molecular Structure Analysis
These compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities and structural units were key for PI3Kα inhibitory activity .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
The compound plays a significant role in the synthesis of thiazolo[4,5-b]pyridines . These are biologically relevant purine bioisosteres and have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using the compound, exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines have also been identified as potent antimicrobial agents . This suggests potential applications in the treatment of various bacterial and fungal infections.
Herbicidal Activity
The compound has been associated with herbicidal activity . This suggests potential applications in agriculture for weed control.
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Thiazolo[4,5-b]pyridines have demonstrated antitumor activities . This suggests potential applications in cancer therapy.
Histamine H3 Receptor Antagonists
Some representatives of thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and asthma.
Phosphoinositide 3-Kinase Inhibitors
Thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase inhibitors . This suggests potential applications in the treatment of diseases related to the PI3K pathway, such as cancer and diabetes.
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The inhibition of PI3K by 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can lead to a decrease in cell growth and proliferation . This is due to the disruption of the PI3K/AKT/mTOR pathway, which plays a crucial role in these cellular processes .
Safety and Hazards
Due to the lack of specific experimental data and research materials, accurate safety information and hazard assessment cannot be provided . In any chemical laboratory, operators should follow correct experimental operating procedures, including wearing appropriate personal protective equipment, avoiding contact with skin and eyes, and complying with waste disposal regulations .
properties
IUPAC Name |
2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFJLYDIRPUBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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